5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
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Overview
Description
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid is a metabolite derived from arachidonic acid through the action of cytochrome P450 enzymes. It is part of the epoxygenated fatty acids family and plays a significant role in various biological processes, including inflammation and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid typically involves the epoxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position of the arachidonic acid molecule .
Industrial Production Methods
the general approach involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert arachidonic acid into the desired epoxygenated product .
Chemical Reactions Analysis
Types of Reactions
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The epoxide group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, or amines can react with the epoxide group.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and vasodilatory effects.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool
Mechanism of Action
The mechanism of action of 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid: Another epoxygenated fatty acid with similar biological activities.
17R,18S-epoxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: A structurally related compound with distinct biological functions.
Uniqueness
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid is unique due to its specific epoxidation at the 5,6-position, which imparts distinct biological activities and interactions with molecular targets compared to other epoxygenated fatty acids .
Properties
CAS No. |
81246-84-6 |
---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ |
InChI Key |
VBQNSZQZRAGRIX-YHTMAJSVSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5(6)-oxido-8,11,14-eicosatrienoic acid 5(6)-oxidoeicosatrienoic acid 5(6)epoxyeicosatrienoic acid 5,6-EET 5,6-epoxy-8,11,14-eicosatrienoic acid 5,6-epoxy-8,11,14-eicosatrienoic acid, (2alpha,3alpha(2Z,5Z,8Z))-isome |
Origin of Product |
United States |
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